2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid
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Overview
Description
2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid is a complex organic compound featuring a fluorinated aromatic ring and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where an appropriate halogenated precursor reacts with a diol under basic conditions.
Aromatic Substitution: The fluorinated aromatic ring is synthesized through electrophilic aromatic substitution, where a fluorine atom is introduced to the aromatic system using a fluorinating agent such as Selectfluor.
Coupling Reaction: The oxolane-substituted aromatic compound is then coupled with another aromatic ring through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and boronic acids.
Hydroxyacetic Acid Introduction: Finally, the hydroxyacetic acid moiety is introduced via esterification followed by hydrolysis under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing high-efficiency catalysts, and ensuring the availability of high-purity starting materials to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetic acid moiety, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the oxolane ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated aromatic rings, reduced oxolane derivatives.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s fluorinated aromatic ring and hydroxyacetic acid moiety make it a candidate for drug development. It can be used to study enzyme interactions, receptor binding, and metabolic pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The fluorine atom enhances metabolic stability and bioavailability, making it a promising scaffold for drug design.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyacetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-[5-Fluoro-2-(methoxy)phenyl]phenyl]-2-hydroxyacetic acid: Lacks the oxolane ring, resulting in different reactivity and biological activity.
2-[4-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-aminoacetic acid: Replacement of the hydroxy group with an amino group changes the compound’s hydrogen bonding capabilities and biological interactions.
Uniqueness
The presence of both the fluorinated aromatic ring and the oxolane ring in 2-[4-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid makes it unique. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO5/c20-14-7-8-17(25-11-15-2-1-9-24-15)16(10-14)12-3-5-13(6-4-12)18(21)19(22)23/h3-8,10,15,18,21H,1-2,9,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKLRKHHRFETDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)F)C3=CC=C(C=C3)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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